molecular formula C9H9BrN2 B13662446 6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine

6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13662446
M. Wt: 225.08 g/mol
InChI Key: RZEJUQLVYQKDCG-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a bromine atom at the 6-position and an ethyl group at the 1-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with ethylamine, followed by cyclization using a base such as cesium carbonate in a solvent like dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-1-ethylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-12-4-3-7-6-11-9(10)5-8(7)12/h3-6H,2H2,1H3

InChI Key

RZEJUQLVYQKDCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CN=C(C=C21)Br

Origin of Product

United States

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